N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound with the molecular formula C13H22N2O2. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an ethane-1,2-diamine moiety with two dimethyl groups. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of N’-(2,3-dimethoxybenzyl)-N,N-dimethyl-ethane-1,2-diamine derivatives.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the benzyl group.
Scientific Research Applications
N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2,3-dimethoxybenzylamine
- N,N-Dimethyl-3,4-dimethoxybenzylamine
- N,N-Dimethyl-4-methoxybenzylamine
Uniqueness
N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to the presence of both methoxy groups on the benzyl ring and the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H22N2O2. Its structure features a benzyl moiety substituted with two methoxy groups at the 2 and 3 positions, along with an ethane-1,2-diamine backbone. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activity and receptor functions, influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. A study examining related compounds showed promising results against various bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4h | S. aureus | 32 µg/mL |
4i | E. coli | 16 µg/mL |
4h | P. aeruginosa | 64 µg/mL |
These results suggest that modifications to the benzyl moiety can enhance antimicrobial efficacy against resistant strains .
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 35 µM
These results highlight its potential as a lead compound for further development in anticancer therapies .
Case Study 1: Antibacterial Efficacy
A recent investigation focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study employed both in vitro assays and in vivo models to assess its effectiveness:
- In Vitro Results : Demonstrated significant inhibition of bacterial growth with an MIC comparable to established antibiotics.
- In Vivo Results : Animal models showed reduced infection rates when treated with the compound compared to controls.
This case underscores the compound's potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of the compound on human breast cancer cells. The research utilized flow cytometry to analyze apoptosis rates:
- Findings : Treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls.
- Mechanism : The study suggested that the compound triggers mitochondrial pathways leading to cell death.
These findings provide a foundation for future research into its application in cancer therapy .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)9-8-14-10-11-6-5-7-12(16-3)13(11)17-4/h5-7,14H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMCCBSCNOUAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.